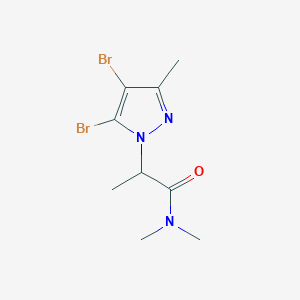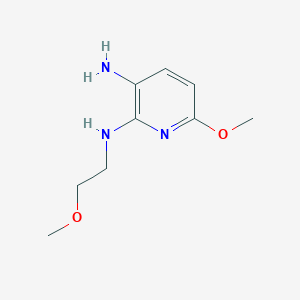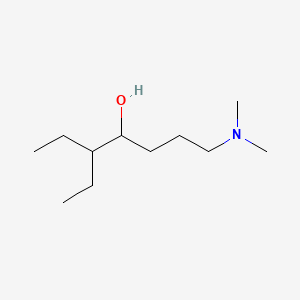
Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) is a compound that features a tert-butyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) typically involves the protection of the amino and hydroxyl groups on the piperidine ring, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the piperidine ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Applications De Recherche Scientifique
Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) include other piperidine derivatives with varying substituents. These compounds may share similar structural features but differ in their chemical reactivity and biological activity. The uniqueness of tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate hemi(oxalic acid) lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions .
Propriétés
Formule moléculaire |
C22H42N4O10 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m00./s1 |
Clé InChI |
BVRWJBOIRGRSOE-AQHOMMPKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
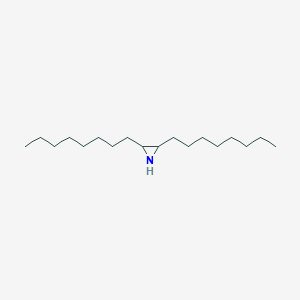
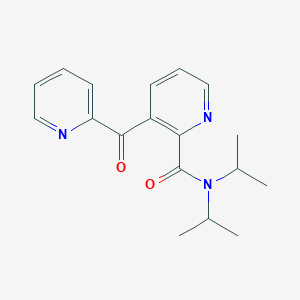

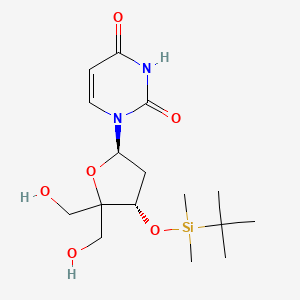
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)


